2-Ethenyl-4-fluoro-1-iodobenzene
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Overview
Description
2-Ethenyl-4-fluoro-1-iodobenzene: is an aromatic compound with a benzene ring substituted with an ethenyl group, a fluorine atom, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-4-fluoro-1-iodobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Vinylation: The ethenyl group can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 2-Ethenyl-4-fluoro-1-iodobenzene can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry: 2-Ethenyl-4-fluoro-1-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound includes its use in the development of new drugs with specific targeting capabilities due to its unique substituents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-fluoro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive substituents. The iodine atom can act as a leaving group in substitution reactions, while the ethenyl group can undergo addition or oxidation reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
4-Fluoro-1-iodobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a bromine atom instead of an ethenyl group, leading to different reactivity patterns.
2-Fluoro-4-iodobenzene: Similar but lacks the ethenyl group, affecting its chemical behavior.
Properties
Molecular Formula |
C8H6FI |
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Molecular Weight |
248.04 g/mol |
IUPAC Name |
2-ethenyl-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C8H6FI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
InChI Key |
PPKYGZAVEQYQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)I |
Origin of Product |
United States |
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